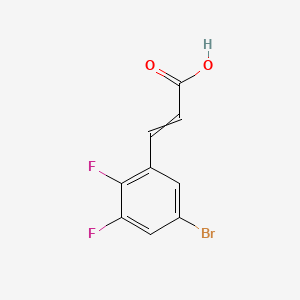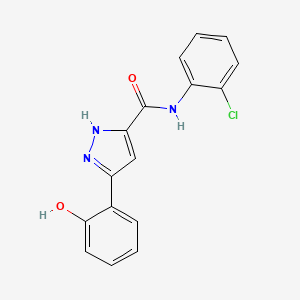
4-Methylcyclohexylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylcyclohexylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented by the formula C7H13MgBr, where a magnesium atom is bonded to a bromine atom and a 4-methylcyclohexyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylcyclohexylmagnesium bromide can be synthesized through the reaction of 4-methylcyclohexyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reaction:
C7H13Br+Mg→C7H13MgBr
Industrial Production Methods
In an industrial setting, the preparation of this compound would involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using automated systems to handle the reactive materials.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylcyclohexylmagnesium bromide, like other Grignard reagents, undergoes a variety of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: Can reduce certain functional groups under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Conditions: Inert atmosphere, low temperatures to control reactivity.
Major Products Formed
Alcohols: From the reaction with aldehydes and ketones.
Hydrocarbons: From the reaction with alkyl halides.
Applications De Recherche Scientifique
4-Methylcyclohexylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent for forming carbon-carbon bonds.
Pharmaceuticals: In the synthesis of complex molecules for drug development.
Material Science: In the preparation of polymers and other advanced materials.
Biological Studies: As a tool for modifying biomolecules.
Mécanisme D'action
The mechanism by which 4-Methylcyclohexylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group.
Ethylmagnesium Bromide: Contains an ethyl group instead of a 4-methylcyclohexyl group.
Cyclohexylmagnesium Bromide: Similar structure but without the methyl substitution.
Uniqueness
4-Methylcyclohexylmagnesium bromide is unique due to the presence of the 4-methyl group on the cyclohexyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Formule moléculaire |
C7H13BrMg |
|---|---|
Poids moléculaire |
201.39 g/mol |
Nom IUPAC |
magnesium;methylcyclohexane;bromide |
InChI |
InChI=1S/C7H13.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2,7H,3-6H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
WYNLCHWHJUOWBX-UHFFFAOYSA-M |
SMILES canonique |
CC1CC[CH-]CC1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102116.png)

![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102131.png)


![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14102136.png)
![3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14102143.png)
![5-(2-hydroxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14102145.png)
![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102150.png)
![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14102157.png)
![3-heptyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102180.png)

![2-(3-Hydroxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102183.png)
![1-(3-methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102190.png)
